molecular formula C9H11NO3 B11926750 Ethyl 5-methoxynicotinate CAS No. 20826-01-1

Ethyl 5-methoxynicotinate

Cat. No.: B11926750
CAS No.: 20826-01-1
M. Wt: 181.19 g/mol
InChI Key: AHFHVMVXWINXKJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxynicotinate: is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the pyridine ring is substituted with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: 5-Hydroxy-nicotinic acid ethyl ester.

    Reduction: 5-Methoxy-nicotinic alcohol ethyl ester.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 5-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which ethyl 5-methoxynicotinate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2-methoxynicotinate
  • Ethyl 2-amino-5-methoxynicotinate

Comparison: Ethyl 5-methoxynicotinate is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. Compared to its brominated counterpart, this compound is less reactive but more stable. The amino derivative, on the other hand, exhibits different reactivity patterns and biological activities due to the presence of the amino group.

Properties

IUPAC Name

ethyl 5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-8(12-2)6-10-5-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFHVMVXWINXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631112
Record name Ethyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-01-1
Record name Ethyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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